
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol is an organic compound that features a trimethylsilyl group attached to a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol typically involves the use of alkyne chemistry. One common method involves the reaction of a suitable alkyne precursor with a trimethylsilylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pentynol derivatives.
Scientific Research Applications
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-5-(Trimethylsilyl)pent-4-yn-2-ol exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-5-(Trimethylsilyl)pent-4-yn-2-ol: The enantiomer of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, with similar chemical properties but different biological activity.
5-(Trimethylsilyl)pent-4-yn-2-one: A related compound with a carbonyl group instead of a hydroxyl group.
5-(Trimethylsilyl)pent-4-yn-2-amine: A derivative with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a trimethylsilyl group and an alkyne moiety. This combination of features makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Properties
Molecular Formula |
C8H16OSi |
|---|---|
Molecular Weight |
156.30 g/mol |
IUPAC Name |
(2S)-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H16OSi/c1-8(9)6-5-7-10(2,3)4/h8-9H,6H2,1-4H3/t8-/m0/s1 |
InChI Key |
ZTXCCPZECKSLOX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC#C[Si](C)(C)C)O |
Canonical SMILES |
CC(CC#C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


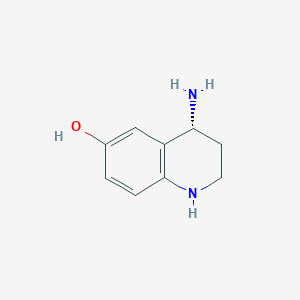
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)
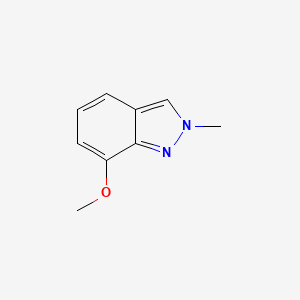
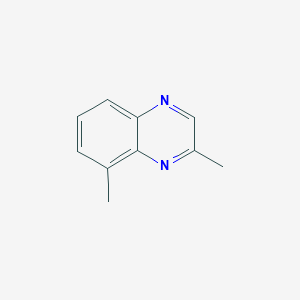
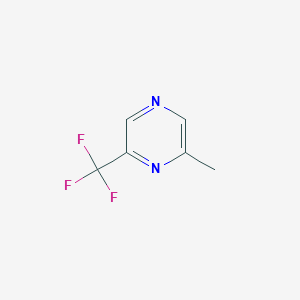
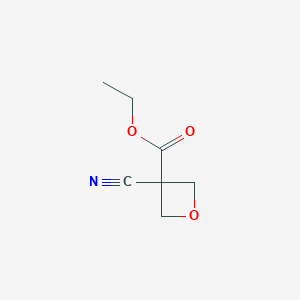
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


